(2S)-2'-メトキシクラリン

説明

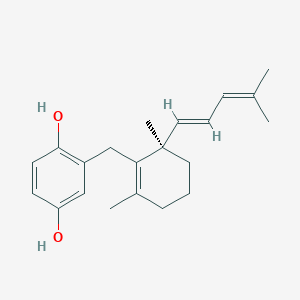

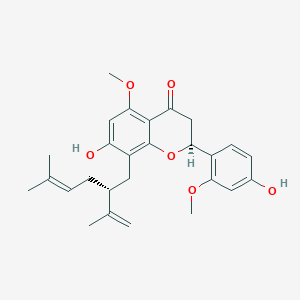

(2S)-2'-methoxykurarinone is a dimethoxyflavanone that is (2S)-(-)-kurarinone in which the hydroxy group at position 2' is replaced by a methoxy group. Isolated from the roots of Sophora flavescens, it exhibits cytotoxicity against human myeloid leukemia HL-60 cells. It has a role as a metabolite and an antineoplastic agent. It is a dimethoxyflavanone, a dihydroxyflavanone and a member of 4'-hydroxyflavanones. It is functionally related to a (2S)-(-)-kurarinone.

(2S)-2'-methoxykurarinone is a natural product found in Sophora flavescens with data available.

科学的研究の応用

(2S)-2’-メトキシクラリンの用途に関する包括的な分析

(2S)-2’-メトキシクラリンは、2’-メトキシクラリンとしても知られており、科学研究において様々な潜在的な用途を持つ化合物です。以下は、異なる分野におけるその独自の用途の詳細な分析です。

抗腫瘍活性

2’-メトキシクラリン: は、抗腫瘍特性を持つことが確認されており、これは腫瘍の増殖を阻害する可能性があることを意味します。 ヒト骨髄性白血病HL-60細胞に対して細胞毒性を示すため、癌治療研究の潜在的な候補となっています .

破骨細胞形成阻害

研究によると、2’-メトキシクラリンは破骨細胞形成を阻害することが示されています。破骨細胞形成とは、骨吸収のプロセスです。この化合物は、RANKLシグナル伝達をダウンレギュレートします。これは、骨吸収を担う細胞である破骨細胞の形成に不可欠です。 この用途は、骨粗鬆症などの骨疾患の治療法の開発にとって重要です .

抗炎症特性

この化合物は、抗炎症効果を示しており、炎症性疾患の研究におけるその用途を示唆しています。 炎症性経路を調節することで、炎症を特徴とする疾患の理解と治療に使用できる可能性があります .

解熱効果

2’-メトキシクラリン: は、解熱効果も示しています。これは、発熱を下げる能力です。 この特性は、新しい解熱薬の開発や、体の体温調節機構の研究においてさらに検討することができます .

抗糖尿病の可能性

この化合物がグルコース代謝とインスリンシグナル伝達経路に果たす役割は、抗糖尿病薬の研究におけるその用途を示唆しています。 血糖値を調節する可能性は、糖尿病管理に関する新たな知見につながる可能性があります .

コラーゲン安定化における役割

2’-メトキシクラリンとは直接関係ありませんが、その構造アナログである(2S,3R)-3-ヒドロキシピペリジン-2-カルボン酸は、コラーゲン安定化において役割を果たしています。 これは、2’-メトキシクラリンは、結合組織に対する影響とその潜在的な組織工学用途について研究できる可能性があることを示唆しています.

抗酸化活性

この化合物の抗酸化特性は、酸化ストレスと老化の文脈において注目されています。 2’-メトキシクラリンがどのように酸化損傷を軽減できるかを研究することで、抗老化療法の開発に貢献できる可能性があります .

骨疾患における治療用途

破骨細胞形成に対する影響を考えると、2’-メトキシクラリンは、骨疾患の治療におけるその治療用途について調査することができます。 これは、骨の健康と回復を促進することを目的とした薬剤の開発において役割を果たす可能性があります .

特性

IUPAC Name |

(2S)-7-hydroxy-2-(4-hydroxy-2-methoxyphenyl)-5-methoxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O6/c1-15(2)7-8-17(16(3)4)11-20-21(29)13-25(32-6)26-22(30)14-24(33-27(20)26)19-10-9-18(28)12-23(19)31-5/h7,9-10,12-13,17,24,28-29H,3,8,11,14H2,1-2,4-6H3/t17-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTAQQSUPNZAWEY-OSPHWJPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(CC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=C(C=C(C=C3)O)OC)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@H](CC1=C2C(=C(C=C1O)OC)C(=O)C[C@H](O2)C3=C(C=C(C=C3)O)OC)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

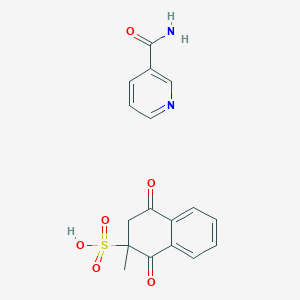

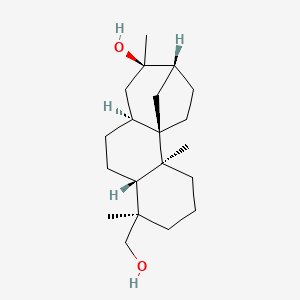

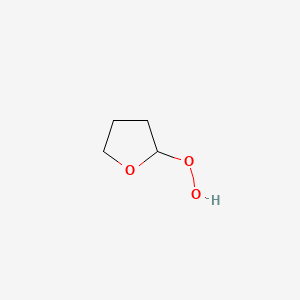

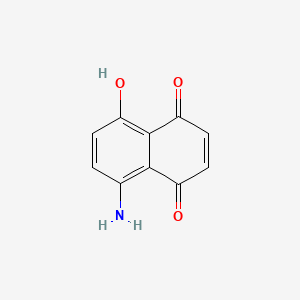

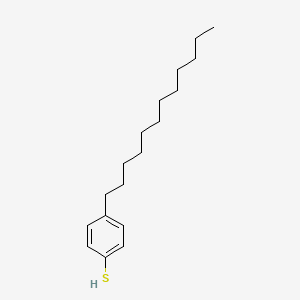

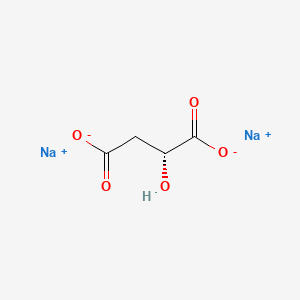

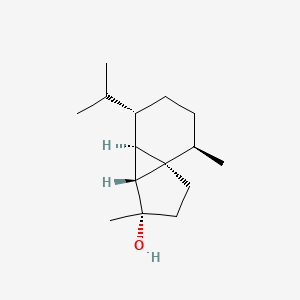

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

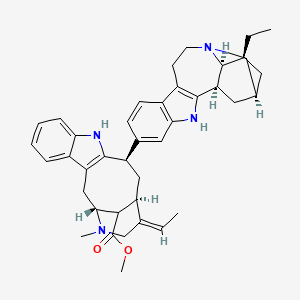

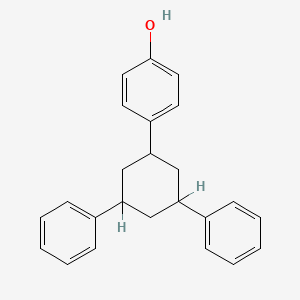

Feasible Synthetic Routes

Q1: What is the mechanism of action of 2'-methoxykurarinone on osteoclastogenesis?

A: 2'-methoxykurarinone (MK) inhibits osteoclast differentiation and bone resorption by interfering with RANKL signaling. [] Specifically, MK suppresses the activation of Akt, p38, JNK, c-Fos, and NFATc1 signaling pathways downstream of RANKL activation. [] This ultimately inhibits the formation of mature, bone-resorbing osteoclasts. []

Q2: Does 2'-methoxykurarinone affect the production of RANKL or osteoprotegerin by osteoblasts?

A: Research indicates that MK does not alter the ratio of RANKL to osteoprotegerin produced by osteoblasts in response to osteoclastogenic factors. [] This suggests that its inhibitory effect on osteoclastogenesis is primarily mediated through its action on RANKL signaling pathways within osteoclast precursor cells. []

Q3: What protective effects does 2'-methoxykurarinone exhibit in neuronal cells?

A: Studies show that MK can protect HT22 hippocampal cells against glutamate-induced oxidative stress. [] This protective effect is attributed to its ability to induce the expression and activity of heme oxygenase-1 (HO-1), an enzyme with antioxidant and cytoprotective properties. []

Q4: How does the structure of 2'-methoxykurarinone relate to its antimalarial activity?

A: While MK itself shows moderate antimalarial activity against Plasmodium falciparum, research suggests that the position of methoxyl groups on the flavanone skeleton plays a crucial role in its potency. [] Further investigations are needed to elucidate the specific structural features responsible for this activity.

Q5: What are the potential applications of 2'-methoxykurarinone in the treatment of diabetic complications?

A: MK exhibits inhibitory activity against aldose reductase (AR), a key enzyme involved in the pathogenesis of diabetic complications. [, ] Additionally, MK has shown the ability to inhibit the formation of advanced glycation end products (AGEs), another contributing factor to diabetic complications. [] These properties suggest that MK holds potential for development as a therapeutic agent for managing diabetic complications.

Q6: What is known about the structure-activity relationship of lavandulyl flavanones like 2'-methoxykurarinone and their glycosidase inhibitory activities?

A: Studies on lavandulylated flavanones, including MK, demonstrate their potential as α-glucosidase and β-amylase inhibitors. [] The presence of the 8-lavandulyl group in the B-ring appears crucial for this inhibitory activity. [] Specifically, kushenol A, lacking a 4'-hydroxy group, shows selective inhibition of α-glucosidase. []

Q7: How does 2'-methoxykurarinone affect cutaneous T cell-attracting chemokine (CTACK/CCL27) production in human keratinocytes?

A: MK has been shown to suppress the expression of CTACK/CCL27 induced by TNF-α and IL-1β in human keratinocytes. [] This suppression occurs through two mechanisms: inhibition of NF-κB activation and induction of HO-1 expression. [] These findings highlight MK’s potential in managing inflammatory skin conditions.

Q8: Is there any evidence suggesting that 2'-methoxykurarinone might have anticancer potential?

A: While not directly addressed in the provided research, MK demonstrates inhibitory activity against protein tyrosine phosphatase 1B (PTP1B). [] PTP1B is a negative regulator of insulin signaling and has been implicated in various cancers. [] Additionally, computational studies suggest that MK exhibits binding interactions similar to known partial agonists of PPARγ, a nuclear receptor with anti-cancer properties. [] Further research is needed to explore the full extent of MK's anticancer potential.

Q9: What is known about the toxicity of 2'-methoxykurarinone?

A: While the provided research focuses primarily on the biological activities of MK, one study mentions that lavandulyl flavanones, including MK, exhibited cytotoxic activity against human myeloid leukemia HL-60 cells. [] Further research is crucial to determine the safety profile and potential toxicity of MK in various biological systems.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。